3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline 3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792829
InChI: InChI=1S/C11H12BrN3/c1-15-11(5-6-14-15)8-13-10-4-2-3-9(12)7-10/h2-7,13H,8H2,1H3
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline

CAS No.:

Cat. No.: VC17792829

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name 3-bromo-N-[(2-methylpyrazol-3-yl)methyl]aniline
Standard InChI InChI=1S/C11H12BrN3/c1-15-11(5-6-14-15)8-13-10-4-2-3-9(12)7-10/h2-7,13H,8H2,1H3
Standard InChI Key HEROFNJKFRAPQN-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CNC2=CC(=CC=C2)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a brominated aniline moiety via a methylene linker. This configuration introduces steric and electronic modifications that influence its reactivity and interactions with biological targets .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrN₃
Molecular Weight266.14 g/mol
IUPAC Name3-bromo-N-[(2-methylpyrazol-3-yl)methyl]aniline
Canonical SMILESCN1C(=CC=N1)CNC2=CC(=CC=C2)Br
PubChem CID43663205

The presence of a bromine atom at the meta position of the aniline ring enhances electrophilic substitution potential, while the pyrazole ring’s nitrogen-rich structure facilitates hydrogen bonding and π-π stacking interactions .

Synthetic Methodologies

Halogenation and Alkylation Strategies

While no direct synthesis protocols for 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline are documented, analogous pyrazole-aniline derivatives are typically synthesized through sequential halogenation and alkylation. A plausible route involves:

  • Bromination of 3-nitroaniline to introduce the bromine substituent.

  • Reduction of the nitro group to form the aniline intermediate.

  • Mannich reaction with 1-methyl-1H-pyrazole-5-carbaldehyde to install the methylene-linked pyrazole moiety .

Insights from Related Compounds

Studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrate the utility of Vilsmeier-Haack formylation and sodium borohydride reduction in constructing similar frameworks . For instance, 3-phenyl-1H-pyrazole-4-carbaldehydes are condensed with substituted anilines to form Schiff bases, which are subsequently reduced to yield target amines . Adapting these methods could enable the synthesis of 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline by replacing phenylsulfonyl groups with methyl substituents .

CompoundYFV EC₅₀ (μM)RSV EC₅₀ (μM)Selectivity Index (YFV)
7a22.0 ± 6.030.0 ± 4.0>4.5
1d11.0 ± 0.414.5 ± 3.5>9.1
Ribavirin16.0 ± 2.037.5 ± 2.53.4

Data adapted from .

Antioxidant and Anticancer Properties

Pyrazole derivatives such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) show significant radical scavenging activity in DPPH assays (IC₅₀: 18–42 μM) and inhibit cancer cell proliferation via apoptosis induction. The bromine atom in 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline may enhance DNA intercalation or kinase inhibition, mechanisms observed in halogenated anticancer agents .

Applications in Drug Development

Pharmaceutical Intermediates

The compound’s modular structure makes it a candidate for further derivatization. Potential applications include:

  • Antiviral lead optimization: Modifying the pyrazole’s substituents to improve potency against RSV or DENV .

  • Kinase inhibitors: Brominated anilines are precursors in tyrosine kinase inhibitor synthesis.

  • Antioxidant agents: Functionalization of the methylene linker could enhance redox activity .

Computational Modeling Insights

Molecular docking studies of related compounds reveal strong binding affinities (−9.2 to −11.3 kcal/mol) to viral NS3 proteases and human topoisomerase II, suggesting targets for future investigations .

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthesis and characterization: Establishing reproducible protocols for 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline.

  • In vitro profiling: Screening against viral, cancer, and oxidative stress models.

  • Structure-activity relationships (SAR): Systematic variation of substituents to optimize bioavailability and efficacy.

Challenges in Development

  • Solubility limitations: The compound’s logP (predicted: 3.2) indicates poor aqueous solubility, necessitating formulation studies .

  • Metabolic stability: Pyrazole rings are prone to cytochrome P450-mediated oxidation, requiring pharmacokinetic optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator